SN32976

Description

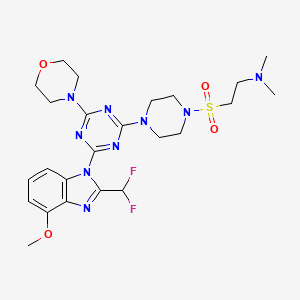

Structure

3D Structure

Properties

CAS No. |

1246202-11-8 |

|---|---|

Molecular Formula |

C24H33F2N9O4S |

Molecular Weight |

581.6438 |

IUPAC Name |

2-[4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]sulfonyl-N,N-dimethylethanamine |

InChI |

InChI=1S/C24H33F2N9O4S/c1-31(2)13-16-40(36,37)34-9-7-32(8-10-34)22-28-23(33-11-14-39-15-12-33)30-24(29-22)35-17-5-4-6-18(38-3)19(17)27-21(35)20(25)26/h4-6,20H,7-16H2,1-3H3 |

InChI Key |

MKRQBWZUYRPLDM-UHFFFAOYSA-N |

SMILES |

CN(C)CCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C4=C(C(=CC=C4)OC)N=C3C(F)F)N5CCOCC5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SN32976; SN 32976; SN-32976 |

Origin of Product |

United States |

Foundational & Exploratory

SN32976: A Technical Overview of its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for SN32976, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor. The document focuses on its mechanism of action, cellular and in vivo activity, and its profile in comparison to other well-characterized PI3K inhibitors. All quantitative data is presented in tabular format for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Core Mechanism of Action: Dual PI3K and mTOR Inhibition

This compound is a potent, pan-class I PI3K inhibitor with additional activity against the mammalian target of rapamycin (mTOR).[1][2][3] Its primary mechanism of action involves the direct inhibition of these key enzymes in the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various cancers, driving tumor cell growth, proliferation, and survival.[1][3][4][5][6]

A distinguishing feature of this compound is its preferential inhibitory activity towards the PI3Kα isoform.[1][2][3] This selectivity is significant as the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, is one of the most frequently mutated oncogenes in human cancers.[7] Furthermore, this compound exhibits enhanced kinase selectivity compared to first-generation pan-PI3K inhibitors, with less off-target activity in kinase panel screenings.[1][2] Notably, the major metabolites of this compound are also active PI3K inhibitors, retaining a similar selectivity profile for PI3Kα as the parent compound.[1][2]

The immediate downstream effect of this compound's inhibition of PI3K is the suppression of AKT phosphorylation. This compound has been shown to inhibit the phosphorylation of AKT at both the Threonine 308 (Thr308) and Serine 473 (Ser473) residues at nanomolar concentrations.[1][8] This dual-site inhibition is a key indicator of potent PI3K and mTOR pathway blockade.

Quantitative Analysis of In Vitro Activity

The following tables summarize the key quantitative data from in vitro studies, providing a comparative view of this compound's potency against other PI3K inhibitors.

Table 1: Inhibition of pAKT (Ser473) in Cancer Cell Lines

| Compound | U-87 MG (PTEN null) IC50 (nM) | NCI-H460 (PIK3CA E545K) IC50 (nM) |

| This compound | <10 | ~20 |

| Buparlisib | ~100 | ~100 |

| Dactolisib | <10 | <10 |

| Pictilisib | ~20 | ~20 |

| Omipalisib | <10 | <10 |

| ZSTK474 | ~20 | ~20 |

| Data derived from graphical representations in cited literature.[1][8] |

Table 2: Anti-proliferative Activity (EC50) in a Panel of Cancer Cell Lines

| Cell Line | Genetic Alteration | This compound EC50 (nM) |

| NCI-H460 | PIK3CA E545K mutant | 18.5 ± 4.7 |

| MCF7 | PIK3CA E545K mutant | 78.4 ± 15.6 |

| HCT116 | PIK3CA H1047R mutant | 114 ± 20 |

| NZM40 | PIK3CA H1047R mutant | 145 ± 28 |

| FaDu | PIK3CA amplified | 127 ± 23 |

| U-87 MG | PTEN null | 108 ± 21 |

| PC3 | PTEN null | 267 ± 45 |

| NZM34 | PTEN null | 1787 ± 318 |

| Data represents mean ± standard error.[1][8] |

In Vivo Preclinical Assessment

This compound has demonstrated promising activity in in vivo models, exhibiting favorable pharmacokinetic properties and significant anti-tumor efficacy.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dose | Route | AUC (nM.h) | Oral Bioavailability (%) |

| Mouse | 10 mg/kg | Oral | 2504 | 33.4 |

| Dog | 20 mg/kg | Oral | 3224 | 35.9 |

| AUC: Area Under the Curve.[1] |

In tumor-bearing animal models, this compound demonstrated a greater extent and duration of pAKT inhibition compared to pictilisib, dactolisib, and omipalisib at similarly tolerated doses.[1][2] This sustained target engagement translated into significant tumor growth inhibition, with efficacy comparable to or greater than other clinically evaluated pan-PI3K inhibitors like dactolisib and ZSTK474.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental procedures used for its characterization.

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the preclinical characterization of this compound.

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies employed in the preclinical evaluation of this compound, based on the available literature.

5.1. Inhibition of pAKT Expression in Cellular Assays

-

Cell Lines: U-87 MG (glioblastoma, PTEN null) and NCI-H460 (non-small cell lung cancer, PIK3CA E545K mutant) cells were utilized.[1][8]

-

Protocol: Cells were serum-starved overnight. Subsequently, they were treated with varying concentrations of this compound for a specified duration (e.g., 1 hour). Following treatment, cells were stimulated with insulin (e.g., 500 nM for 5 minutes) to induce PI3K pathway activation.[8]

-

Analysis: Cell lysates were collected, and protein levels of phosphorylated AKT (Ser473 and Thr308) and total AKT were determined by Western blotting.[8]

5.2. Cell Proliferation Assays

-

Cell Lines: A diverse panel of cancer cell lines with known dysregulation in the PI3K pathway was used, including those with PTEN loss, PIK3CA mutations, or PIK3CA amplification.[1][8]

-

Protocol: Cells were seeded in 96-well plates and allowed to adhere. They were then treated with a range of concentrations of this compound and incubated for a period of 3 to 5 days.

-

Analysis: Cell viability was assessed using a sulforhodamine B (SRB) assay. The concentration of the drug that inhibited cell growth by 50% (EC50) was calculated from dose-response curves.[1][8]

5.3. In Vivo Tumor Xenograft Studies

-

Animal Models: Athymic nude mice were subcutaneously implanted with human cancer cells (e.g., U-87 MG).

-

Dosing: Once tumors reached a predetermined size (e.g., approx. 100-200 mm³), animals were randomized into treatment groups. This compound was administered orally on a daily schedule (e.g., qd x 14 or qd x 21).[1]

-

Pharmacodynamic Analysis: For pAKT inhibition studies, tumors were collected at various time points after a single dose of the drug, and pAKT levels were measured by Western blot or immunohistochemistry.

-

Efficacy Analysis: Tumor volumes were measured regularly (e.g., twice weekly) using calipers. Animal body weights were monitored as an indicator of toxicity. The study endpoint was typically reached when tumors in the control group reached a specified maximum size.[1]

Conclusion and Future Directions

This compound is a promising novel pan-PI3K inhibitor with preferential activity against the PI3Kα isoform and additional mTOR inhibitory action.[1][2][3] Its potent in vitro anti-proliferative activity and significant in vivo anti-tumor efficacy, coupled with a favorable kinase selectivity profile, suggest it as a strong candidate for further clinical development.[1][2][3] The preclinical data indicates that this compound compares favorably with other clinically evaluated pan-PI3K inhibitors.[1] Future research will likely focus on its evaluation in clinical trials, both as a monotherapy and in combination with other anti-cancer agents, to determine its safety and efficacy in patient populations with tumors harboring PI3K pathway alterations.

References

- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Development of PI3K inhibitors: lessons learned from early clinical trials [en-cancer.fr]

- 5. mdpi.com [mdpi.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

SN32976: A Technical Whitepaper on its Preferential PI3K Alpha Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SN32976, a novel pan-phosphatidylinositol 3-kinase (PI3K) inhibitor with preferential activity towards the PI3K alpha (PI3Kα) isoform. The information presented herein is compiled from preclinical studies and is intended to inform researchers and drug development professionals on the biochemical, cellular, and in vivo profile of this compound.

Core Mechanism and Selectivity

This compound is a potent inhibitor of Class I PI3K enzymes and the mammalian target of rapamycin (mTOR).[1] Notably, it demonstrates a preferential inhibition of the PI3Kα isoform, a characteristic that distinguishes it from many first-generation pan-PI3K inhibitors.[1] This preferential activity, coupled with a high degree of selectivity against a broad panel of other kinases, suggests a potential for a wider therapeutic window with reduced off-target effects.[1] The major metabolites of this compound have also been shown to be potent PI3K inhibitors, retaining a similar selectivity profile for PI3Kα as the parent compound.[1]

Signaling Pathway Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers.[1][2] this compound exerts its therapeutic effect by inhibiting key kinases within this pathway, primarily PI3Kα, leading to the downstream suppression of pro-survival signals.

Quantitative Data

The following tables summarize the key quantitative data for this compound in comparison to other established pan-PI3K inhibitors.

Biochemical Potency

This compound demonstrates potent inhibition of Class I PI3K isoforms and mTOR, with a clear preference for PI3Kα.[1] The IC50 values were determined using purified recombinant proteins.[1]

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |

| This compound | 15.1 ± 4.3 | 451 ± 103 | 110 ± 22 | 134 ± 34 | 196 ± 40 |

| ZSTK474 | 23.3 ± 4.5 | 215 ± 40 | 108 ± 19 | 63.8 ± 12.5 | 134 ± 26 |

| Dactolisib | 11.2 ± 2.2 | 87.2 ± 16.2 | 53.8 ± 10.1 | 35.5 ± 6.9 | 24.5 ± 4.8 |

| Pictilisib | 4.6 ± 0.9 | 103 ± 20 | 29.5 ± 5.6 | 21.7 ± 4.2 | 58.9 ± 11.3 |

| Buparlisib | 45.9 ± 8.9 | 340 ± 64 | 142 ± 27 | 101 ± 19 | 262 ± 50 |

| Omipalisib | 0.4 ± 0.1 | 2.9 ± 0.6 | 1.5 ± 0.3 | 0.8 ± 0.2 | 1.9 ± 0.4 |

Data presented as mean ± standard deviation.[1]

Cellular Activity

The anti-proliferative activity of this compound was evaluated across a panel of cancer cell lines with known dysregulation in the PI3K signaling pathway.[1]

| Cell Line | PI3K Pathway Status | This compound EC50 (nM) | ZSTK474 EC50 (nM) | Dactolisib EC50 (nM) | Pictilisib EC50 (nM) | Buparlisib EC50 (nM) | Omipalisib EC50 (nM) |

| U-87 MG | PTEN null | 49.3 ± 11.2 | 89.1 ± 19.8 | 10.5 ± 2.3 | 63.1 ± 14.2 | 199.5 ± 44.3 | 3.2 ± 0.7 |

| PC3 | PTEN null | 251.2 ± 55.8 | 446.7 ± 99.2 | 39.8 ± 8.8 | 316.2 ± 70.2 | >1000 | 12.6 ± 2.8 |

| NZM34 | PTEN null | 1787 ± 318 | >1000 | 316.2 ± 70.2 | >1000 | >1000 | 125.9 ± 28.0 |

| HCT116 | PIK3CA H1047R | 39.8 ± 8.8 | 70.8 ± 15.7 | 12.6 ± 2.8 | 50.1 ± 11.1 | 158.5 ± 35.2 | 3.9 ± 0.9 |

| NZM40 | PIK3CA H1047R | 125.9 ± 28.0 | 223.9 ± 49.7 | 25.1 ± 5.6 | 177.8 ± 39.5 | 501.2 ± 111.3 | 7.9 ± 1.8 |

| NCI-H460 | PIK3CA E545K | 18.5 ± 4.7 | 35.5 ± 7.9 | 7.1 ± 1.6 | 28.2 ± 6.3 | 79.4 ± 17.6 | 2.2 ± 0.5 |

| MCF7 | PIK3CA E545K | 79.4 ± 17.6 | 141.3 ± 31.4 | 15.8 ± 3.5 | 112.2 ± 24.9 | 316.2 ± 70.2 | 5.0 ± 1.1 |

| FaDu | PIK3CA amplified | 63.1 ± 14.0 | 112.2 ± 24.9 | 19.9 ± 4.4 | 89.1 ± 19.8 | 251.2 ± 55.8 | 6.3 ± 1.4 |

EC50 values represent the concentration required for 50% inhibition of cell proliferation. Data are presented as mean ± standard error of 3-6 separate determinations.[1][3]

Pharmacokinetic and ADME Properties

This compound exhibits favorable pharmacokinetic properties and a promising ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

| Parameter | Value (mean ± SD) |

| Solubility | |

| pH 2.0 (μM) | >100,000 |

| pH 7.4 (μM) | 11.2 ± 0.3 |

| Plasma Protein Binding (%) | |

| Human | 96.5 ± 0.4 |

| Mouse | 90.5 ± 0.6 |

| Rat | 90.0 ± 0.7 |

| Dog | 89.1 ± 2.7 |

| Liver Microsomal Stability (% remaining at 30 min) | |

| Human | 32.6 ± 0.2 |

| Mouse | 27.1 ± 2.0 |

| Rat | 38.1 ± 0.3 |

| Dog | 47.5 ± 1.1 |

| CYP Inhibition IC50 (μM) | |

| 1A2, 2C19, 2D6, 3A4 | >25 |

| 2C9 | 20.0 ± 5.5 |

| hERG IC50 vs IKr current (μM) | ≥30 |

| Ames Test | Non-mutagenic |

ADME/toxicity studies were conducted by contract research organizations.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Assays

The biochemical potency of this compound and other inhibitors against PI3K isoforms and mTOR was determined using a homogeneous time-resolved fluorescence (HTRF) assay.[1] Purified recombinant enzymes were incubated with the inhibitors at varying concentrations. The kinase reaction was initiated by the addition of ATP and the appropriate lipid substrate (for PI3K) or protein substrate (for mTOR). The formation of the product was detected using a specific antibody and a fluorescent tracer, with the HTRF signal being inversely proportional to the kinase activity. IC50 values were calculated from the resulting concentration-response curves.

Cell Proliferation Assays

The anti-proliferative effects of the compounds were assessed using a sulforhodamine B (SRB) assay.[1] Cancer cell lines were seeded in 96-well plates and allowed to attach. The cells were then treated with a range of concentrations of the inhibitors or vehicle control (DMSO) for five days. Following the incubation period, the cells were fixed with trichloroacetic acid and stained with SRB dye. The amount of bound dye, which is proportional to the total cellular protein mass, was quantified by measuring the absorbance at a specific wavelength. EC50 values were determined by fitting the data to a sigmoidal dose-response curve.[1]

In Vivo Antitumor Efficacy Studies

The in vivo antitumor activity of this compound was evaluated in xenograft models using immunodeficient mice.[1] Human cancer cell lines (U-87 MG, NCI-H460, and HCT116) were implanted subcutaneously into the mice.[1] Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound and comparator compounds were administered daily by oral gavage.[1] Tumor volume and body weight were measured regularly throughout the study. The antitumor efficacy was determined by comparing the tumor growth in the treated groups to the vehicle-treated control group.[1]

Preferential Inhibition Profile

This compound's defining characteristic is its preferential inhibition of PI3Kα over other Class I PI3K isoforms and mTOR.[1] This selectivity is a key differentiator from many pan-PI3K inhibitors that exhibit more uniform activity across the different isoforms.

Conclusion

This compound is a novel pan-PI3K inhibitor with a distinct preferential activity for the PI3Kα isoform.[1] Its potent biochemical and cellular activity, favorable pharmacokinetic profile, and significant in vivo antitumor efficacy make it a promising candidate for further development.[1][2] The enhanced selectivity of this compound may translate into an improved safety profile compared to less selective pan-PI3K inhibitors, a critical consideration for targeted cancer therapies.[1] The data presented in this whitepaper provide a comprehensive foundation for researchers and drug development professionals to evaluate the potential of this compound in the context of PI3K-driven malignancies.

References

- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The mTOR Signaling Pathway as a Therapeutic Target: A Technical Overview of SN32976

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SN32976 on the mTOR signaling pathway. This compound is a novel, potent, and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), with a preferential activity towards the PI3Kα isoform.[1][2] This document collates critical preclinical data, outlines detailed experimental methodologies for key assays, and presents visual representations of the signaling pathway and experimental workflows to support further research and development efforts in oncology.

Core Mechanism of Action

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][2] this compound exerts its anti-cancer effects by inhibiting key kinases within this pathway. It is a pan-PI3K inhibitor with preferential activity against PI3Kα and also targets the mTOR kinase, which exists in two distinct complexes, mTORC1 and mTORC2.[1][2] This dual inhibition of both PI3K and mTOR helps to overcome the feedback loops that can limit the efficacy of single-target inhibitors.

Quantitative Data Summary

The following tables summarize the biochemical potency and cellular activity of this compound and its major metabolites. This data is crucial for understanding the compound's selectivity and therapeutic potential.

Table 1: Biochemical Potency (IC50) of this compound and its Major Metabolites against Class I PI3K Isoforms and mTOR

| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) |

| This compound | 15.1 ± 4.3 | 461 | 110 | 134 | 194 |

| M8 | 5.8 ± 0.4 | - | - | - | - |

| M9 | 8.2 ± 1.8 | - | - | - | - |

| M17 | 6.2 ± 0.5 | >1000 | - | - | - |

Data represents the mean IC50 values ± standard error of the mean (SEM) from at least two independent experiments. Data sourced from Rewcastle et al., 2017.

Table 2: Cellular Proliferation Inhibition (EC50) of this compound in a Panel of Cancer Cell Lines

| Cell Line | PI3K Pathway Status | EC50 (nM) |

| NCI-H460 | E545K PIK3CA mutant | 18.5 ± 4.7 |

| MCF7 | E545K PIK3CA mutant | - |

| HCT116 | H1047R PIK3CA mutant | - |

| NZM40 | H1047R PIK3CA mutant | - |

| FaDu | PIK3CA amplified | - |

| U-87 MG | PTEN null | - |

| PC3 | PTEN null | - |

| NZM34 | PTEN null | 1787 ± 318 |

Data represents the mean EC50 values ± SEM from 3-6 separate determinations. Data for all cell lines was not consistently available in the public domain. Data sourced from Rewcastle et al., 2017.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: PI3K/mTOR signaling pathway with this compound inhibition points.

Caption: Experimental workflow for pAKT inhibition analysis.

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Rewcastle et al. (2017) and are supplemented with standard laboratory procedures.

Protocol 1: pAKT Inhibition Assay (Western Blot)

Objective: To determine the effect of this compound on the phosphorylation of AKT at Threonine 308 (Thr308) and Serine 473 (Ser473) in cancer cell lines.

Materials:

-

U-87 MG or NCI-H460 cancer cell lines

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Insulin

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pAKT (Ser473), anti-pAKT (Thr308), anti-total AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed U-87 MG or NCI-H460 cells in 6-well plates and grow to 70-80% confluency.

-

Serum starve the cells overnight in a serum-free medium.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM to 1000 nM) for 1 hour.

-

Stimulate the cells with 500 nM insulin for 5 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pAKT (Ser473), pAKT (Thr308), and total AKT overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated AKT to total AKT.

-

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the effect of this compound on the proliferation of a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., U-87 MG, NCI-H460, HCT116, etc.)

-

Cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in 96-well plates at a predetermined optimal density for each cell line.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a range of concentrations of this compound.

-

Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

-

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation inhibition relative to untreated control cells.

-

Determine the EC50 value by fitting the data to a dose-response curve.

-

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Cancer cell lines (e.g., U-87 MG, NCI-H460, HCT116)

-

Matrigel (optional)

-

This compound

-

Vehicle for drug administration

-

Calipers

-

Analytical balance

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice. Matrigel may be co-injected to improve tumor take rate.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound (e.g., at doses of 37.5, 75, or 100 mg/kg) or vehicle to the respective groups daily via oral gavage.

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the overall health of the animals.

-

-

Study Termination and Analysis:

-

Terminate the study when tumors in the control group reach a specified size or after a predetermined duration.

-

Excise tumors and, if required, collect blood and tumor tissue for pharmacokinetic and pharmacodynamic analyses (e.g., measuring drug concentration and pAKT levels).

-

Compare tumor growth between the treated and control groups to evaluate the anti-tumor efficacy of this compound.

-

This guide provides a comprehensive overview of the preclinical data and methodologies associated with the mTOR pathway inhibitor this compound. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of oncology and drug development.

References

- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of SN32976

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of SN32976, a novel and potent phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor. This compound has demonstrated preferential activity against the PI3Kα isoform, a critical component of a signaling pathway frequently dysregulated in cancer.

Discovery and Rationale

This compound was developed as a second-generation pan-PI3K inhibitor with the goal of improving upon the therapeutic window of first-generation inhibitors.[1] Many early pan-PI3K inhibitors showed promise in preclinical studies but were often limited in clinical settings by toxicity and limited efficacy.[1] The design of this compound was based on the scaffold of ZSTK474, an existing pan-PI3K inhibitor.[1] The key modification involved replacing one of the morpholine groups of ZSTK474 with a variety of sulfonamide-linked solubilizing substituents. This strategic alteration aimed to enhance kinase selectivity and improve pharmacological properties.[1] From the series of synthesized analogues, this compound (also referred to as compound 16 in the synthesis publication) was identified as the lead candidate for extensive preclinical evaluation due to its potent PI3Kα inhibitory activity and favorable cellular potency.

Synthesis of this compound

The detailed synthetic route for this compound has been published by Giddens, A. C., et al. in Bioorganic & Medicinal Chemistry, volume 27, issue 8, on April 15, 2019. The full text of this publication, containing the specific experimental protocols, was not accessible through the available resources. However, the abstract and related literature indicate that the synthesis involves the modification of the ZSTK474 scaffold, specifically by replacing a morpholine moiety with a sulfonamide-containing substituent to enhance solubility and potency.

Below is a logical workflow illustrating the general synthetic strategy for this class of compounds.

Data Presentation

Biochemical Potency and Selectivity of this compound and Metabolites

The inhibitory activity of this compound and its major metabolites (M8, M9, and M17) against Class I PI3K isoforms and mTOR was determined using purified recombinant proteins. The results demonstrate that this compound is a potent pan-PI3K inhibitor with preferential activity against PI3Kα.[1] Notably, its major metabolites are also potent PI3K inhibitors, retaining selectivity for PI3Kα.[1]

| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | mTOR IC₅₀ (nM) |

| This compound | 15.1 ± 4.3 | 455 ± 103 | 110 ± 29 | 135 ± 36 | 196 ± 47 |

| M8 | 5.8 ± 0.4 | 114 ± 19 | 38 ± 5 | 29 ± 1 | 38 ± 5 |

| M9 | 8.2 ± 1.8 | 112 ± 11 | 46 ± 11 | 37 ± 11 | 40 ± 12 |

| M17 | 6.2 ± 0.5 | > 1000 | 26 ± 3 | 26 ± 2 | 26 ± 3 |

| Data are presented as the mean ± standard error.[1] |

In Vitro Cellular Activity of this compound

The anti-proliferative activity of this compound was evaluated in a panel of cancer cell lines with dysregulated PI3K signaling. The EC₅₀ values demonstrate potent inhibition of cell proliferation at nanomolar concentrations.[1]

| Cell Line | PIK3CA/PTEN Status | This compound EC₅₀ (nM) |

| NCI-H460 | E545K PIK3CA mutant | 18.5 ± 4.7 |

| HCT116 | H1047R PIK3CA mutant | 100 ± 17 |

| MCF7 | E545K PIK3CA mutant | 154 ± 29 |

| FaDu | PIK3CA amplified | 215 ± 25 |

| U-87 MG | PTEN null | 296 ± 63 |

| PC3 | PTEN null | 722 ± 123 |

| NZM40 | H1047R PIK3CA mutant | 1085 ± 157 |

| NZM34 | PTEN null | 1787 ± 318 |

| Data are presented as the mean ± standard error from 3-6 separate determinations.[1] |

ADME and Pharmacokinetic Properties of this compound

This compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, supporting its suitability for in vivo studies.[1] It has high solubility at low pH, moderate plasma protein binding, and reasonable metabolic stability.[1]

| Parameter | Human | Dog | Mouse | Rat |

| Solubility (mg/mL) | >10 (pH 2.0), 0.002 (pH 7.4) | |||

| Plasma Protein Binding (%) | 81.3 ± 0.6 | 77.0 ± 0.5 | 68.6 ± 0.3 | 77.2 ± 0.3 |

| Microsomal Stability (T½, min) | 116 | 77 | 31 | 19 |

| Plasma Clearance (mL/min/kg) | 11 | 32 | 90 | |

| Volume of Distribution (L/kg) | 1.8 | 1.9 | 1.8 | |

| Oral Bioavailability (%) | 54 | 22 | 10 | |

| Data are presented as the mean ± standard deviation where applicable.[1] |

Experimental Protocols

In Vitro Kinase Assays

The biochemical activity of this compound against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ was determined using the PI3K (human) HTRF assay (Millipore) as previously described. The activity against mTOR was assessed using a Lance Ultra kinase assay (Perkin Elmer). For all assays, the compounds were tested in a 10-dose IC₅₀ mode with 3-fold serial dilutions. The IC₅₀ values were calculated from the dose-response curves using Prism software.

Cell Proliferation Assay

Cancer cell lines were seeded into 96-well plates and allowed to attach overnight. The cells were then treated with a range of concentrations of the test compounds for 72 hours. Cell viability was assessed using the sulforhodamine B (SRB) assay. The plates were read at 570 nm, and the EC₅₀ values were determined from the dose-response curves.

Western Blotting

Cells were serum-starved overnight and then stimulated with insulin. Following treatment with PI3K inhibitors, the cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total AKT. The membranes were then incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using chemiluminescence.

In Vivo Pharmacology

All animal experiments were conducted in accordance with the institutional guidelines. For efficacy studies, human tumor xenografts were established in immunocompromised mice. Once the tumors reached a specified volume, the animals were randomized into treatment and control groups. This compound was administered daily by oral gavage. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for pharmacodynamic analysis.

Mandatory Visualizations

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition by this compound.

Experimental Workflow for In Vivo Antitumor Efficacy Study

The diagram below outlines the key steps in the in vivo xenograft studies used to evaluate the antitumor activity of this compound.[1]

Conclusion

This compound is a promising second-generation pan-PI3K inhibitor with preferential activity against the PI3Kα isoform. It demonstrates potent in vitro and in vivo antitumor activity, coupled with a favorable pharmacokinetic profile. Its enhanced kinase selectivity may translate to an improved therapeutic window compared to first-generation pan-PI3K inhibitors. The data presented in this guide support the continued investigation of this compound as a potential therapeutic agent for cancers with a dysregulated PI3K pathway.

References

An In-depth Technical Guide to SN32976: A PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SN32976 is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), with preferential activity against the PI3Kα isoform.[1] Developed as a solubilized analog of earlier PI3K inhibitors, this compound demonstrates significant anti-proliferative effects in various cancer cell lines and efficacy in in vivo tumor models.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental methodologies and a visualization of its mechanism of action within the PI3K/Akt/mTOR signaling pathway.

Chemical Structure and Properties

This compound, with the chemical name 2-((4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)-N,N-dimethylethan-1-amine, is a novel pan-PI3K inhibitor.[2][3] Its development was based on an earlier scaffold, with the addition of a (2-dimethylaminoethyl)sulfonamide group to improve solubility.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-((4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)-N,N-dimethylethan-1-amine | [2][3] |

| Molecular Formula | C24H33F2N9O4S | [4] |

| Molecular Weight | 581.64 g/mol | [5] |

| CAS Number | 1246202-11-8 | [6] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of all Class I PI3K isoforms and mTOR, exhibiting the greatest activity against PI3Kα.[3] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8] Dysregulation of this pathway is a frequent event in many human cancers.[7] By inhibiting PI3K and mTOR, this compound effectively blocks this signaling cascade, leading to the suppression of downstream effectors like Akt, which ultimately results in reduced cell proliferation and tumor growth.[1][2]

Biochemical Activity

The inhibitory activity of this compound against PI3K isoforms and mTOR has been determined using purified recombinant proteins.[3]

Table 2: Biochemical IC50 Values of this compound

| Target | IC50 (nM) | Reference(s) |

| PI3Kα | 15.1 | [5] |

| PI3Kβ | 461 | [5] |

| PI3Kγ | 110 | [5] |

| PI3Kδ | 134 | [5] |

| mTOR | 194 | [5] |

The major metabolites of this compound have also been shown to be potent PI3K inhibitors, with even greater potency against PI3Kα than the parent compound.[9]

Cellular Activity

This compound demonstrates potent anti-proliferative activity across a panel of cancer cell lines with dysregulated PI3K signaling.[2]

Table 3: Cellular EC50 Values of this compound in Cancer Cell Lines

| Cell Line | PI3K Pathway Status | EC50 (nM) | Reference(s) |

| NCI-H460 | E545K PIK3CA mutant | 18.5 ± 4.7 | [2] |

| U-87 MG | PTEN null | Not specified | [2] |

| PC3 | PTEN null | Not specified | [2] |

| NZM34 | PTEN null | 1787 ± 318 | [2] |

| HCT116 | H1047R PIK3CA mutant | Not specified | [2] |

| NZM40 | H1047R PIK3CA mutant | Not specified | [2] |

| MCF7 | E545K PIK3CA mutant | Not specified | [2] |

| FaDu | PIK3CA amplified | Not specified | [2] |

Signaling Pathway

This compound exerts its therapeutic effects by inhibiting key kinases in the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates the points of inhibition.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

Biochemical Kinase Assays

The biochemical potency of this compound against PI3K isoforms and mTOR is determined using fluorescence-based assays that measure the formation of ADP. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Workflow for a TR-FRET based PI3K/mTOR Kinase Assay:

Caption: Workflow for a typical TR-FRET based biochemical kinase assay.

Principle: In the absence of inhibition, the kinase phosphorylates its substrate, producing ADP. The newly formed ADP displaces a fluorescently labeled ADP tracer from a specific antibody, leading to a decrease in the FRET signal. When this compound inhibits the kinase, less ADP is produced, the tracer remains bound to the antibody, and a high FRET signal is maintained. The IC50 value is calculated from the dose-response curve.

Cell Proliferation Assays

The effect of this compound on cell proliferation is commonly assessed using assays that measure metabolic activity or DNA synthesis.

General Protocol for a Cell Proliferation Assay (e.g., MTT or CellTiter-Glo):

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include vehicle-only controls.

-

Reagent Addition:

-

For an MTT assay, add MTT reagent and incubate until formazan crystals form. Solubilize the crystals before reading the absorbance.

-

For a CellTiter-Glo assay, add the reagent which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated controls and plot the results to determine the EC50 value.

In Vivo Tumor Xenograft Studies

The anti-tumor efficacy of this compound is evaluated in vivo using tumor xenograft models.

General Protocol for a Xenograft Study:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., U-87 MG) into the flank of immunocompromised mice (e.g., SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 60–160 mm³).

-

Treatment: Randomize the animals into treatment and control groups. Administer this compound (e.g., orally, daily) and a vehicle control.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue the study for a predetermined duration (e.g., 21 days) or until tumors in the control group reach a specified size.

-

Data Analysis: Compare the tumor growth in the this compound-treated group to the control group to assess anti-tumor efficacy.

ADME Properties

This compound has been evaluated for its absorption, distribution, metabolism, and excretion (ADME) properties to assess its suitability for in vivo studies. It is highly soluble at low pH, moderately bound to plasma proteins, and has reasonable stability in liver microsomes.[3]

Conclusion

This compound is a promising PI3K/mTOR inhibitor with preferential activity against PI3Kα. Its potent biochemical and cellular activities, coupled with favorable preclinical pharmacokinetic and pharmacodynamic properties, support its potential as a clinical candidate for the treatment of cancers with a dysregulated PI3K/Akt/mTOR pathway.[1][3] The detailed methodologies provided in this guide offer a framework for the further investigation and development of this and similar targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. SN-32976 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | PI3K | 1246202-11-8 | Invivochem [invivochem.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. researchgate.net [researchgate.net]

The Pharmacokinetic Profile and Bioavailability of SN32976: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of SN32976, a novel, potent, and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and mTOR with preferential activity towards PI3Kα.[1][2] The data presented herein is crucial for understanding the disposition of this compound in preclinical species and for guiding its further development as a potential therapeutic agent in oncology.

Executive Summary

This compound demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) properties, supporting its potential for in vivo applications.[1] It exhibits moderate plasma protein binding and reasonable stability in liver microsomes.[1] Pharmacokinetic studies in mice, rats, and dogs have established its oral bioavailability, with non-linear pharmacokinetics observed in rats at increased doses.[1] this compound effectively inhibits the PI3K/mTOR signaling pathway, as evidenced by the dose-dependent reduction of phosphorylated AKT (pAKT) in tumor models.[1][3] This document provides a detailed overview of the experimental protocols used to derive these findings, presents the quantitative data in a clear tabular format, and visualizes the key signaling pathway and experimental workflows.

ADME Properties of this compound

A summary of the in vitro ADME properties of this compound is presented in Table 1. These characteristics were evaluated to ensure the suitability of this compound for in vivo testing.[1]

Table 1: In Vitro ADME Properties of this compound [1]

| Parameter | Result |

| Aqueous Solubility (pH 2) | Highly Soluble |

| Plasma Protein Binding | Moderately Bound |

| Liver Microsome Stability | Reasonable Stability |

| Cytochrome P450 Inhibition (at 20 µM) | No inhibition of major CYP isoforms |

| Cytochrome P450 Induction | Minimal induction of CYP1A2 and CYP3A4 |

| Mutagenicity | Non-mutagenic |

| hERG Inhibition | Only at high concentrations |

Pharmacokinetics and Bioavailability

The plasma pharmacokinetics of this compound were assessed in mice, rats, and dogs to determine if therapeutically relevant plasma concentrations could be achieved in vivo.[1]

Pharmacokinetic Parameters in Mice, Rats, and Dogs

Following oral administration, this compound demonstrated sufficient plasma exposure to warrant its use in in vivo efficacy studies.[1] A summary of the key pharmacokinetic parameters is provided in Table 2.

Table 2: Pharmacokinetic Parameters of this compound in Mice, Rats, and Dogs Following Oral Administration [1]

| Species | Dose (mg/kg) | AUC (nM·h) | Bioavailability (%) |

| Mouse | 20 | 2504 | 33.4 |

| Rat | 10 | 579 | 8.1 |

| Dog | 10 | 3224 | 35.9 |

Note: Increased doses in rats revealed non-linear pharmacokinetics, leading to higher AUC values and longer half-lives.[1]

Pharmacokinetic-Pharmacodynamic Relationship

The relationship between this compound plasma and tumor concentrations and its pharmacodynamic effect on pAKT inhibition was investigated in NIH-III mice bearing PIK3CA-mutant NCI-H460 tumors.[1] Dose-dependent concentrations of this compound were observed in both plasma and tumor tissue, with the drug still detectable 24 hours after dosing.[1] This exposure correlated with a substantial and sustained inhibition of pAKT expression.[1]

Experimental Protocols

In Vitro ADME Assays

The detailed methodologies for the in vitro ADME assays are proprietary and have not been publicly disclosed in the source literature. The provided information summarizes the key findings of these studies.[1]

In Vivo Pharmacokinetic Studies

-

Animal Models: The plasma pharmacokinetics of this compound were determined in mice, rats, and dogs.[1]

-

Drug Administration: this compound was administered orally at doses of 10 or 20 mg/kg.[1]

-

Sample Collection: Blood samples were collected at various time points following drug administration.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated analytical method (details not specified in the source). Pharmacokinetic parameters, including AUC and bioavailability, were calculated from the plasma concentration-time data.[1]

Pharmacokinetic-Pharmacodynamic (PK/PD) Analysis

-

Tumor Model: NIH-III mice with established PIK3CA-mutant NCI-H460 tumors were used.[1]

-

Treatment: Mice received a single oral dose of this compound.[1]

-

Sample Collection: Plasma and tumor tissue were collected at multiple time points after dosing.[1]

-

Analysis: this compound concentrations in plasma and tumor were measured. The expression of phosphorylated AKT (Ser473 and Thr308) in tumor lysates was evaluated by Western blotting to assess the pharmacodynamic response.[1]

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of all class I PI3K isoforms (α, β, γ, δ) and the closely related kinase mTOR.[1] It exhibits preferential activity against the PI3Kα isoform.[1][2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[1][4][5] By inhibiting PI3K and mTOR, this compound blocks the phosphorylation and activation of downstream effectors, most notably AKT, leading to the inhibition of tumor cell proliferation and survival.[1][3]

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for pAKT Inhibition Assay

The following diagram illustrates the workflow for assessing the in-cell activity of this compound by measuring the inhibition of pAKT expression.

Caption: Workflow for determining the inhibition of pAKT expression by this compound.

Conclusion

This compound is a promising pan-PI3K inhibitor with preferential activity against PI3Kα.[1][2] Its favorable ADME and pharmacokinetic profiles, coupled with demonstrated in vivo target engagement and anti-tumor efficacy, support its continued investigation as a clinical candidate for cancer therapy.[1][2] The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of PI3K inhibitors: lessons learned from early clinical trials [en-cancer.fr]

- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-proliferative Activity of SN32976: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of SN32976, a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The document details the compound's mechanism of action, its efficacy across various cancer cell lines, and the experimental protocols utilized for its evaluation.

Core Mechanism of Action: PI3K/mTOR Pathway Inhibition

This compound exerts its anti-proliferative effects by targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1][3][4] this compound is a potent inhibitor of class I PI3K enzymes and mTOR, with a preferential activity towards the PI3Kα isoform.[1][5]

Biochemical assays have demonstrated the inhibitory potency of this compound against several key kinases in this pathway.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) |

| PI3Kα | 15.1 |

| PI3Kβ | 461 |

| PI3Kγ | 110 |

| PI3Kδ | 134 |

| mTOR | 194 |

Data sourced from MedchemExpress.

By inhibiting PI3K and mTOR, this compound effectively blocks the phosphorylation of downstream effectors, most notably the protein kinase B (AKT). The inhibition of AKT phosphorylation at both Thr308 and Ser473 has been observed in cancer cell lines treated with this compound, confirming its on-target activity.[6]

In Vitro Anti-proliferative Efficacy

This compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines with dysregulated PI3K signaling.[1][7] The half-maximal effective concentration (EC50) values, which represent the concentration of the drug that inhibits cell proliferation by 50%, are summarized below.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | PI3K Pathway Status | EC50 (nM) |

| NCI-H460 | Non-small cell lung | E545K PIK3CA mutant | 18.5 ± 4.7 |

| MCF7 | Breast | E545K PIK3CA mutant | - |

| HCT116 | Colorectal | H1047R PIK3CA mutant | - |

| NZM40 | - | H1047R PIK3CA mutant | - |

| U-87 MG | Glioblastoma | PTEN null | - |

| PC3 | Prostate | PTEN null | - |

| NZM34 | - | PTEN null | 1787 ± 318 |

| FaDu | Head and Neck | PIK3CA amplified | - |

EC50 values are presented as mean ± standard error. Data for some cell lines were not available in the provided search results.[1][6]

Experimental Protocols

The following sections detail the methodologies employed to assess the in vitro anti-proliferative activity of this compound.

Cell Proliferation Assays

The anti-proliferative activity of this compound is typically determined using colorimetric assays such as the Sulforhodamine B (SRB) assay or the MTT assay.[8][9] These assays measure cell density as an indicator of cell viability.

The SRB assay is a cell-staining method based on the ability of the SRB dye to bind to protein components of cells.[10]

Detailed Steps:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-20,000 cells per well and incubate overnight.[8]

-

Drug Treatment: Treat cells with a serial dilution of this compound and incubate for an appropriate duration (e.g., 72 hours).[8]

-

Cell Fixation: Gently add cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[10]

-

Staining: Wash the plates with water, air dry, and then stain with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.[10][11]

-

Washing: Remove the unbound dye by washing four times with 1% (v/v) acetic acid.[10]

-

Solubilization: Air dry the plates and then solubilize the protein-bound dye with 10 mM Tris base solution.[10]

-

Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 565 nm using a microplate reader.[8][10] The optical density is proportional to the number of cells.

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Detailed Steps:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,500 cells/well and incubate overnight.[9]

-

Drug Treatment: Add various concentrations of this compound to the wells and incubate for 48 hours.[9]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the medium and add 150 µL of Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9][12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] The amount of formazan produced is proportional to the number of viable cells.

Western Blotting for pAKT Inhibition

To confirm the mechanism of action, western blotting is performed to assess the phosphorylation status of AKT.

Experimental Workflow:

-

Cell Treatment: Treat cancer cells (e.g., U-87 MG) with varying concentrations of this compound for a specified time (e.g., 1 hour).[6]

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated AKT (pAKT) and total AKT, followed by incubation with appropriate secondary antibodies.

-

Detection: Visualize the protein bands using a suitable detection method. The intensity of the pAKT band relative to the total AKT band indicates the degree of inhibition.

Conclusion

This compound is a potent anti-proliferative agent that effectively targets the PI3K/mTOR signaling pathway. Its demonstrated efficacy in a range of cancer cell lines, coupled with a well-defined mechanism of action, underscores its potential as a therapeutic candidate. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other similar targeted therapies.

References

- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oncotarget.com [oncotarget.com]

- 8. zellx.de [zellx.de]

- 9. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Unveiling the Therapeutic Potential of SN32976: A Technical Guide to Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target validation of SN32976, a potent and selective pan-phosphatidylinositol 3-kinase (PI3K) and mTOR inhibitor with preferential activity towards the PI3Kα isoform.[1][2][3] this compound has demonstrated significant anti-proliferative effects in a variety of cancer cell lines characterized by dysregulated PI3K signaling, positioning it as a promising candidate for cancer therapy.[1][2] This document outlines the key findings, experimental methodologies, and signaling pathways associated with this compound's mechanism of action.

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

This compound has been rigorously evaluated for its ability to inhibit cell proliferation across a panel of cancer cell lines with known dysregulation in the PI3K pathway. The compound's potency, as indicated by EC50 values, is summarized below.

| Cell Line | Cancer Type (presumed) | PI3K Pathway Dysregulation | This compound EC50 (nM) |

| NCI-H460 | Lung Cancer | E545K PIK3CA mutant | 18.5 ± 4.7 |

| HCT116 | Colorectal Carcinoma | H1047R PIK3CA mutant | Not explicitly stated, but potent inhibition observed |

| MCF7 | Breast Cancer | E545K PIK3CA mutant | Not explicitly stated, but potent inhibition observed |

| FaDu | Head and Neck Squamous Cell Carcinoma | PIK3CA amplified | Not explicitly stated, but potent inhibition observed |

| U-87 MG | Glioblastoma | PTEN null | Not explicitly stated, but potent inhibition observed |

| PC3 | Prostate Cancer | PTEN null | Not explicitly stated, but potent inhibition observed |

| NZM34 | Melanoma | PTEN null | 1787 ± 318 |

| NZM40 | Melanoma | H1047R PIK3CA mutant | Not explicitly stated, but potent inhibition observed |

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines. Data compiled from studies characterizing the cellular activity of this compound.[1][4][5] The EC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.

Core Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by targeting the PI3K/mTOR signaling pathway, a critical regulator of cell growth, survival, and proliferation that is frequently overactive in cancer.[1][6] By inhibiting PI3K and mTOR, this compound effectively blocks the downstream signaling cascade, most notably the phosphorylation of AKT.[1][4]

Figure 1. This compound Inhibition of the PI3K/mTOR Signaling Pathway. This diagram illustrates how this compound targets both PI3K and mTOR, leading to the suppression of downstream effectors responsible for cell proliferation and survival.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the evaluation of this compound.

Western Blotting for Phospho-AKT (pAKT) Inhibition

This assay is fundamental to confirming the on-target activity of this compound by measuring the phosphorylation status of AKT, a direct downstream target of PI3K.

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., U-87 MG, NCI-H460) in appropriate media and conditions.[4]

-

Serum-starve the cells overnight prior to treatment to reduce basal PI3K pathway activation.[4]

-

Treat cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) for a specified duration (e.g., 15 minutes to 1 hour).[1][4]

-

Stimulate the PI3K pathway with an agonist such as insulin (e.g., 500 nM) for a short period (e.g., 5 minutes) before cell lysis.[4]

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473 and Thr308) and total AKT.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Figure 2. Western Blotting Workflow for pAKT Inhibition Analysis. This flowchart outlines the key steps involved in assessing the inhibitory effect of this compound on AKT phosphorylation.

Cell Proliferation Assay

This assay quantifies the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cell Seeding:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).

-

-

Viability Assessment:

-

Measure cell viability using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.

-

-

Data Analysis:

-

Normalize the data to untreated control cells.

-

Calculate the EC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%, by fitting the data to a dose-response curve.

-

In Vivo Tumor Xenograft Studies

To evaluate the anti-tumor efficacy of this compound in a living organism, human cancer cells are implanted into immunodeficient mice.

Protocol:

-

Cell Implantation:

-

Inoculate immunodeficient mice subcutaneously with human cancer cells (e.g., U-87 MG, NCI-H460, HCT116).[1]

-

-

Tumor Growth and Treatment Initiation:

-

Allow the tumors to reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or a vehicle control to the mice daily via oral gavage.[1]

-

-

Efficacy and Tolerability Monitoring:

-

Measure tumor volume and body weight regularly throughout the study.[1]

-

Monitor the animals for any signs of toxicity.

-

-

Pharmacodynamic Analysis:

-

At the end of the study, or at specific time points, tumors can be excised for pharmacodynamic analysis, such as measuring pAKT levels by western blotting, to confirm on-target drug activity in vivo.[1]

-

Figure 3. In Vivo Tumor Xenograft Study Workflow. This diagram shows the sequential steps for assessing the anti-tumor efficacy of this compound in a preclinical animal model.

Conclusion

The comprehensive target validation of this compound demonstrates its potent and selective inhibition of the PI3K/mTOR pathway in cancer cells with relevant genetic alterations. The robust anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo underscore the therapeutic potential of this compound. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further investigate this promising anti-cancer agent.

References

- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Preclinical development of SN32976

An In-depth Technical Guide on the Preclinical Development of SN32976

Introduction

This compound is a novel, second-generation pan-phosphatidylinositol 3-kinase (PI3K) inhibitor with preferential activity towards the PI3Kα isoform and additional activity against mTOR.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.[1][3] Dysregulation of this pathway promotes tumor growth and survival.[2] this compound, chemically known as 2-((4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)-N, N-dimethylethan-1-amine, was developed as a more soluble and selective agent compared to first-generation pan-PI3K inhibitors.[1] This document provides a comprehensive overview of the preclinical data for this compound, covering its mechanism of action, cellular activity, pharmacokinetics, and in vivo efficacy.

Mechanism of Action: PI3K/mTOR Inhibition and Kinase Selectivity

This compound is a potent inhibitor of all class I PI3K isoforms (α, β, γ, δ) and the mechanistic target of rapamycin (mTOR).[1][4] Its inhibitory action shows a notable preference for the PI3Kα isoform.[1][2] This enhanced selectivity for PI3Kα, coupled with a cleaner kinase profile compared to first-generation inhibitors, is expected to reduce off-target effects and on-target toxicity.[1]

Biochemical Inhibitory Activity

The biochemical potency of this compound was determined against purified recombinant proteins. It demonstrated IC₅₀ values in the nanomolar range for PI3Kα and moderate potency against other isoforms and mTOR.[1][5] A comparison with other clinically evaluated pan-PI3K inhibitors highlights its unique selectivity profile, particularly the sparing of PI3Kδ.[1]

Table 1: Biochemical IC₅₀ Values of this compound and Other PI3K Inhibitors [1][4][5]

| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) |

| This compound | 15.1 | 461 | 110 | 134 | 194 |

| ZSTK474 | 36.6 | 450 | 196 | 316 | 137 |

| Dactolisib | 11.2 | 100 | 25.1 | 24.3 | 29.5 |

| Pictilisib | 3.3 | 75.6 | 38.3 | 3.4 | 16.4 |

| Buparlisib | 83.1 | 296 | 150 | 225 | 147 |

| Omipalisib | 0.4 | 2.1 | 1.0 | 0.6 | 1.0 |

Data represents mean IC₅₀ values.

Kinase Selectivity Profile

To assess its specificity, this compound was screened against a panel of 442 kinases. At a concentration of 1 μM, this compound demonstrated high selectivity for class I PI3K enzymes and mTOR, with no other kinases showing greater than 80% inhibition.[1][6] This "clean" kinase profile is superior to many clinically evaluated inhibitors like dactolisib and omipalisib, suggesting a lower potential for off-target toxicities.[1]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, survival, and growth. This compound exerts its anti-tumor effects by inhibiting PI3K and mTOR, which in turn blocks the phosphorylation and activation of downstream effectors like AKT.

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

In Vitro Cellular Activity

The inhibitory effect of this compound on the PI3K pathway in cancer cells was confirmed by measuring the phosphorylation of AKT (pAKT), a key downstream biomarker.[7]

Inhibition of pAKT Expression

In U-87 MG glioblastoma cells (PTEN null), this compound inhibited the phosphorylation of AKT at both Thr308 and Ser473 sites at concentrations as low as 10 nM.[1][7] Its potency in inhibiting pAKT was comparable to ZSTK474 and pictilisib and greater than that of buparlisib.[1]

Anti-proliferative Efficacy

This compound demonstrated potent anti-proliferative activity across a panel of eight human cancer cell lines with dysregulated PI3K signaling.[1][7] The EC₅₀ values were generally in the nanomolar range and compared favorably with other pan-PI3K inhibitors.[1] The highest potencies were observed in cell lines with PIK3CA mutations.[5][7]

Table 2: Anti-proliferative EC₅₀ Values of this compound in Human Cancer Cell Lines [1][7]

| Cell Line | Cancer Type | PI3K Pathway Alteration | This compound EC₅₀ (nM) |

| NCI-H460 | Lung | E545K PIK3CA mutant | 18.5 ± 4.7 |

| HCT116 | Colon | H1047R PIK3CA mutant | 44.5 ± 10.4 |

| MCF7 | Breast | E545K PIK3CA mutant | 108 ± 12 |

| FaDu | Head and Neck | PIK3CA amplified | 134 ± 19 |

| U-87 MG | Glioblastoma | PTEN null | 141 ± 13 |

| PC3 | Prostate | PTEN null | 200 ± 32 |

| NZM40 | Melanoma | H1047R PIK3CA mutant | 1310 ± 196 |

| NZM34 | Melanoma | PTEN null | 1787 ± 318 |

Data represents mean EC₅₀ ± standard error from 3-6 determinations.

Experimental Protocol: Cell Proliferation Assay

-

Cell Seeding: Cells were seeded into 96-well plates and allowed to attach overnight.

-

Drug Treatment: Cells were treated with a range of concentrations of PI3K inhibitors for 72 hours.

-

Viability Assessment: Cell viability was determined using the sulforhodamine B (SRB) colorimetric assay.

-

Data Analysis: Absorbance was read at 570 nm, and the EC₅₀ values (the concentration required to inhibit cell proliferation by 50%) were calculated from dose-response curves.

Pharmacokinetics and ADME Properties

A series of in vitro and in vivo studies were conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties of this compound to ensure its suitability for in vivo testing.[1]

In Vitro ADME Profile

This compound exhibited high aqueous solubility at low pH, moderate plasma protein binding, and reasonable metabolic stability in liver microsomes from multiple species.[1] Importantly, it showed no significant inhibition of major cytochrome P450 (CYP) isoforms and was non-mutagenic in the Ames test.[1]

Table 3: In Vitro ADME Properties of this compound [1]

| Property | Value (mean ± SD) |

| Solubility | |

| pH 2.0 (μM) | >100,000 |

| pH 7.4 (μM) | 11.2 ± 0.3 |

| Plasma Protein Binding (%) | |

| Human / Mouse / Rat / Dog | 96.5 ± 0.4 / 90.5 ± 0.6 / 90.0 ± 0.7 / 89.1 ± 2.7 |

| Liver Microsome Stability | |

| (% remaining at 30 min) | |

| Human / Mouse / Rat / Dog | 32.6 ± 0.2 / 27.1 ± 2.0 / 38.1 ± 0.3 / 47.5 ± 1.1 |

| CYP Inhibition IC₅₀ (μM) | |

| 1A2 / 2C9 / 2C19 / 2D6 / 3A4 | >25 / 20.0 ± 5.5 / >25 / >25 / >25 |

| hERG Inhibition IC₅₀ (μM) | ≥30 |

| Ames Test | Non-mutagenic |

Plasma Pharmacokinetics

The plasma pharmacokinetics of this compound were evaluated in mice, rats, and dogs following oral administration. The compound demonstrated sufficient oral bioavailability in mice and dogs to support its use in further in vivo efficacy studies.[1]

Table 4: Plasma Pharmacokinetic Parameters of this compound [1]

| Species | Dose (mg/kg, oral) | AUC (nM·h) | Cmax (nM) | T½ (h) | Oral Bioavailability (%) |

| Mouse | 10 | 2504 | 1480 | 1.3 | 33.4 |

| Rat | 10 | 579 | 243 | 1.8 | 8.1 |

| Dog | 20 | 3224 | 433 | 5.3 | 35.9 |

AUC: Area under the curve; Cmax: Maximum plasma concentration; T½: Half-life.

Metabolism

Incubation of this compound with liver microsomes from various species, including humans, revealed the formation of 17 metabolites.[1] Four of these were identified as major metabolites in at least one species. Crucially, these major metabolites were also found to be potent PI3K inhibitors with a selectivity for PI3Kα similar to the parent compound, suggesting they may contribute to the overall in vivo activity.[1][2]

References

- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of PI3K inhibitors: lessons learned from early clinical trials [en-cancer.fr]

- 4. This compound | PI3K | 1246202-11-8 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

SN32976 Metabolites: A Technical Guide to Their Formation and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SN32976 is a potent, selective inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), with a preferential activity towards the PI3Kα isoform.[1][2][3] This technical guide provides an in-depth analysis of the metabolites of this compound, their biological activities, and the experimental methodologies used for their characterization. Extensive in vitro studies utilizing liver microsomes from various species have identified several metabolites, with M8, M9, and M17 emerging as the major metabolic products.[1] Notably, these metabolites are not only active but demonstrate enhanced potency against PI3Kα compared to the parent compound, this compound, highlighting their potential contribution to the overall therapeutic effect.[4] This document summarizes the available quantitative data, details the experimental protocols for metabolite identification and activity assessment, and presents the metabolic pathways and experimental workflows through structured diagrams.

Biotransformation of this compound

The metabolic fate of this compound has been investigated using liver microsomes from human, monkey, dog, rat, and mouse.[1] These studies revealed a consistent pattern of biotransformation, leading to the formation of several metabolites.

Proposed Metabolic Pathway

The primary route of this compound metabolism is initiated by N-oxidation, forming an unstable intermediate, M10. This intermediate subsequently undergoes one of two main degradation pathways:

-

Deamination and Dehydration: M10 can be converted to M17 .

-

Demethylation: Alternatively, M10 can be demethylated to form M9 .

M9 can then undergo further N-demethylation to yield M8 . The metabolites M9 and M17 are consistently observed as major metabolites across all tested species, while M8 is a major metabolite in monkeys and a minor one in humans.[1]

References

- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SN32976 in Cell Culture